ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate
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Overview
Description
Ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate is a heterocyclic compound with a unique structure that includes an oxazine ring. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its stability and reactivity, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of oxazine derivatives with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified using techniques such as crystallization or distillation to obtain high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazine derivatives.
Scientific Research Applications
Ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds with a similar oxazine ring structure, such as oxazole, exhibit comparable chemical properties and biological activities.
Indole Derivatives: Indole-based compounds share some structural similarities and are known for their diverse biological activities
Uniqueness
Ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate is unique due to its specific oxazine ring structure, which imparts distinct reactivity and stability. This makes it a valuable compound for specialized applications in scientific research and industry .
Properties
CAS No. |
59416-52-3 |
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Molecular Formula |
C7H7NO5 |
Molecular Weight |
185.13 g/mol |
IUPAC Name |
ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate |
InChI |
InChI=1S/C7H7NO5/c1-2-12-6(10)4-3-5(9)13-7(11)8-4/h3H,2H2,1H3,(H,8,11) |
InChI Key |
QYVIFZMZTSJKFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC(=O)N1 |
Origin of Product |
United States |
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